molecular formula C25H20F3NO2 B2436553 2-(2,3-dihydro-1H-indene-5-carbonyl)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide CAS No. 866132-79-8

2-(2,3-dihydro-1H-indene-5-carbonyl)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide

Cat. No.: B2436553
CAS No.: 866132-79-8
M. Wt: 423.435
InChI Key: GCVRLLYSCPAVOO-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indene-5-carbonyl)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indene moiety with a trifluoromethyl-substituted benzamide, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indene-5-carbonyl)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dihydro-1H-indene-5-carboxylic acid with 3-(trifluoromethyl)benzylamine under dehydrating conditions to form the desired benzamide. The reaction is often catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indene-5-carbonyl)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form indanone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various nucleophiles.

Major Products

    Oxidation: Indanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-(2,3-dihydro-1H-indene-5-carbonyl)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indene-5-carbonyl)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indene-5-carboxylic acid: A precursor in the synthesis of the target compound.

    3-(Trifluoromethyl)benzylamine: Another precursor used in the synthesis.

    Indanone derivatives: Structurally related compounds with similar chemical properties.

Uniqueness

2-(2,3-dihydro-1H-indene-5-carbonyl)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide is unique due to the combination of the indene and trifluoromethyl-substituted benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2,3-dihydro-1H-indene-5-carbonyl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO2/c26-25(27,28)20-8-3-5-16(13-20)15-29-24(31)22-10-2-1-9-21(22)23(30)19-12-11-17-6-4-7-18(17)14-19/h1-3,5,8-14H,4,6-7,15H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVRLLYSCPAVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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